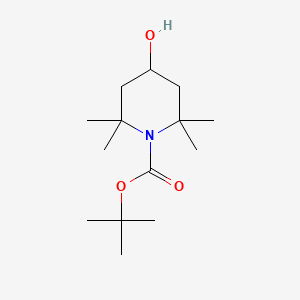

Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate

Description

Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate is a sterically hindered piperidine derivative characterized by a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and four methyl groups at positions 2 and 5. This structural arrangement imparts unique chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The tetramethyl substitution introduces significant steric hindrance, which can influence reaction kinetics and selectivity compared to less-substituted analogs .

Properties

Molecular Formula |

C14H27NO3 |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H27NO3/c1-12(2,3)18-11(17)15-13(4,5)8-10(16)9-14(15,6)7/h10,16H,8-9H2,1-7H3 |

InChI Key |

WJEOHDPEQIBVJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroxide radicals.

Reduction: It can be reduced back to its hydroxylamine form.

Substitution: It can participate in substitution reactions where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitroxide radicals from oxidation and hydroxylamines from reduction. These products are often used in further chemical synthesis or as intermediates in various industrial processes .

Scientific Research Applications

Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers by scavenging free radicals.

Biology: It is used in studies related to oxidative stress and as a probe to study radical-mediated processes in biological systems.

Industry: It is used as an additive in lubricants and fuels to enhance their stability and performance.

Mechanism of Action

The compound exerts its effects primarily through its ability to scavenge free radicals. It reacts with free radicals to form stable nitroxide radicals, thereby preventing the radicals from causing damage to other molecules. This mechanism is particularly important in preventing oxidative degradation in polymers and biological systems .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Similarity Index* | |

|---|---|---|---|---|---|

| This compound | Not available | C₁₅H₂₇NO₃ | tert-Butyl carbamate, hydroxyl | N/A | |

| TEMPOL | 2226-96-2 | C₉H₁₈NO₂ | Nitroxide radical, hydroxyl | 0.85† | |

| Tert-butyl 4-cyanomethylpiperidine-1-carboxylate | 256411-39-9 | C₁₂H₂₀N₂O₂ | tert-Butyl carbamate, cyanomethyl | 0.78 |

*Similarity indices based on functional group alignment.

†Estimated based on structural overlap with TEMPOL.

Research Findings

- Synthetic Utility : The tert-butyl carbamate group in the target compound is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild conditions, as demonstrated in piperidine derivatization methods .

- Steric Effects : Tetramethyl substitution reduces conformational flexibility, which may limit enzymatic interactions but enhance thermal stability .

- Biological Relevance : Unlike TEMPOL, the target compound lacks direct antioxidant activity but may serve as a precursor to bioactive molecules with tailored steric and electronic properties.

Biological Activity

Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate (often referred to as "Tempol") is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant properties and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and case studies.

- IUPAC Name : this compound

- CAS Number : 2306275-20-5

- Molecular Formula : C15H29NO3

- Molecular Weight : 271.4 g/mol

- Purity : 97%

Tempol functions primarily as a nitroxide radical , which exhibits antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). Its mechanism involves:

- Redox Cycling : Tempol can undergo redox reactions to form hydroxylamine and oxoammonium cations, allowing it to neutralize ROS effectively.

- Protection Against Oxidative Stress : Studies have shown that Tempol protects various cell types from oxidative damage induced by peroxynitrite (PN) and other oxidants .

Antioxidant Activity

Tempol's role as an antioxidant has been extensively studied. It has been shown to:

- Protect neuronal cells from oxidative stress-induced apoptosis.

- Inhibit PN-mediated nitration of phenolic compounds, suggesting a protective effect against oxidative damage in inflammatory conditions .

Neuroprotective Effects

Research indicates that Tempol can protect neuronal cells (e.g., PC-12 cells) from death caused by oxidative stress. This neuroprotective effect is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a significant role .

Study 1: Neuroprotection in PC-12 Cells

In a study examining the effects of Tempol on PC-12 cells exposed to SIN-1 (a peroxynitrite generator), it was found that:

- Tempol significantly reduced cell death.

- The protective mechanism was attributed to its ability to scavenge ROS and inhibit apoptosis pathways.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| SIN-1 | 30 |

| SIN-1 + Tempol | 70 |

Study 2: Antioxidant Efficacy Comparison

A comparative study evaluated the antioxidant efficacy of Tempol against other known antioxidants. The results indicated that Tempol had a higher efficacy in reducing oxidative stress markers compared to common antioxidants like Vitamin C.

| Compound | IC50 (µM) |

|---|---|

| Tempol | 5 |

| Vitamin C | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.